1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate
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Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H23N3O5S2 and its molecular weight is 425.52. The purity is usually 95%.
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Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are well-known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes:
- Benzothiazole moiety : Known for its biological activity.
- Azetidine ring : Contributes to the compound's pharmacological properties.
- Methylsulfonyl group : Enhances solubility and bioavailability.
Molecular Formula : C20H20N2O5S
Molecular Weight : 432.51 g/mol
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The compound's potential anticancer effects are attributed to its ability to interfere with cellular signaling pathways involved in tumor growth. Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Enzyme Inhibition
Enzyme inhibition is another significant aspect of the biological activity of this compound. It has been reported that similar compounds can inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
The mechanisms through which this compound exerts its biological effects include:
- Binding to Target Proteins : The compound may bind to specific proteins involved in disease pathways, altering their function.
- Modulation of Signaling Pathways : It can modulate pathways such as NLRP3 inflammasome activation, which is critical in inflammatory responses .
- Induction of Apoptosis : The presence of the azetidine ring may facilitate interactions that lead to programmed cell death in cancerous cells.
Case Studies and Research Findings
A study published in Molecules highlighted the effectiveness of related compounds in inhibiting IL-1β release in human macrophages, showcasing their anti-inflammatory potential . Another investigation into the synthesis and biological activity of benzothiazole derivatives demonstrated promising results against various bacterial strains, emphasizing their therapeutic potential .
Study | Activity Tested | Results |
---|---|---|
Study A | Antimicrobial | Moderate to strong activity against Salmonella typhi |
Study B | Anticancer | Induced apoptosis in cancer cell lines |
Study C | Enzyme Inhibition | Strong inhibition of acetylcholinesterase |
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-25-14-4-3-5-15-16(14)19-18(27-15)20-10-13(11-20)26-17(22)12-6-8-21(9-7-12)28(2,23)24/h3-5,12-13H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYSVYNQDUDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.